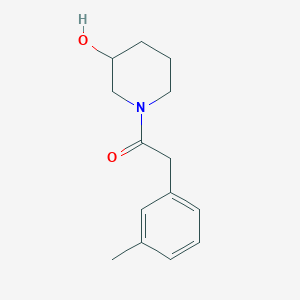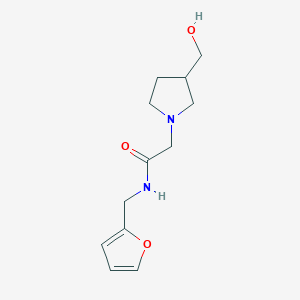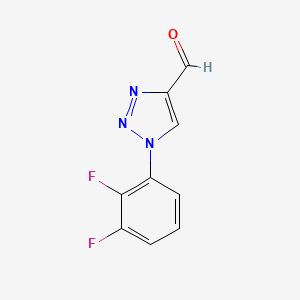![molecular formula C10H14ClNOS B1467312 {1-[(5-クロロチオフェン-2-イル)メチル]ピロリジン-3-イル}メタノール CAS No. 1250969-20-0](/img/structure/B1467312.png)
{1-[(5-クロロチオフェン-2-イル)メチル]ピロリジン-3-イル}メタノール
説明
The compound “{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also has a chloro group attached to the thiophene ring and a hydroxyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The pyrrolidine and thiophene rings likely contribute to the overall stability of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The chloro group might make the compound susceptible to nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .
科学的研究の応用
非線形光学(NLO)材料開発
この化合物は、非線形光学特性を持つ可能性のある材料の合成に利用されています。 このような材料は、光スイッチ、変調器、および周波数変換器を含む新しいフォトニック技術の開発に不可欠です 。 緩やかな蒸発法による高品質な単結晶の成長能力は、光の正確な制御を必要とするデバイスにおける実用的な応用を強化します。
ムスカリン受容体のアロステリックモジュレーション
研究によると、この化合物の誘導体は、ムスカリンM3受容体の正のアロステリックモジュレーターとして作用することができます 。 この用途は薬理学において重要であり、過活動膀胱や消化器疾患などの病状の治療に重要な役割を果たすこれらの受容体を調節する新しい薬剤の開発につながる可能性があります。
結晶工学と設計
この化合物の構造的特徴は、結晶工学の目的に適しています。 これは、所望の物理的および化学的特性を持つ新規な有機結晶を設計および成長させるために使用できます 。 これらの結晶は、半導体、触媒、およびセンシング技術など、さまざまな分野に応用できます。
作用機序
Target of action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
将来の方向性
生化学分析
Biochemical Properties
{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream effects on gene expression . Additionally, it can affect metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range produces optimal biological activity without causing toxicity.
Metabolic Pathways
{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological targets . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c11-10-2-1-9(14-10)6-12-4-3-8(5-12)7-13/h1-2,8,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVHMOIVMRJLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1467234.png)
![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)

![N,N-diethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467237.png)
![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)

![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)

